molecular formula C12H15FN2O2 B1468643 1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine CAS No. 1407386-96-2

1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine

Cat. No.: B1468643
CAS No.: 1407386-96-2
M. Wt: 238.26 g/mol
InChI Key: RNMKACPRSOABHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a fluorine atom, and a methoxy group attached to a benzoyl moiety.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-11-3-2-8(6-10(11)13)12(16)15-5-4-9(14)7-15/h2-3,6,9H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMKACPRSOABHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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